molecular formula C15H23NO B215709 N-(pentan-3-yl)-2-phenylbutanamide

N-(pentan-3-yl)-2-phenylbutanamide

Cat. No. B215709
M. Wt: 233.35 g/mol
InChI Key: UGXVBLICMPCFQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(pentan-3-yl)-2-phenylbutanamide, also known as GW501516, is a synthetic compound that has attracted attention in the scientific community due to its potential as a performance-enhancing drug. This compound belongs to a class of drugs called selective androgen receptor modulators (SARMs), which are known for their ability to enhance muscle growth and improve endurance.

Mechanism of Action

N-(pentan-3-yl)-2-phenylbutanamide works by activating the PPAR-delta pathway, which is involved in regulating metabolism. This pathway is involved in the regulation of muscle growth, energy metabolism, and fat metabolism. By activating this pathway, N-(pentan-3-yl)-2-phenylbutanamide is thought to enhance muscle growth, improve endurance, and reduce obesity.
Biochemical and Physiological Effects:
N-(pentan-3-yl)-2-phenylbutanamide has been shown to have a number of biochemical and physiological effects. Some of these effects include:
1. Increased expression of genes involved in energy metabolism.
2. Increased expression of genes involved in fat metabolism.
3. Increased expression of genes involved in muscle growth.
4. Improved endurance.
5. Reduced obesity.

Advantages and Limitations for Lab Experiments

N-(pentan-3-yl)-2-phenylbutanamide has a number of advantages and limitations for lab experiments. Some of these include:
Advantages:
1. Enhances muscle growth.
2. Improves endurance.
3. Reduces obesity.
Limitations:
1. Limited research on human subjects.
2. Potential for side effects.
3. Difficulty in obtaining and synthesizing the compound.

Future Directions

There are a number of future directions for research on N-(pentan-3-yl)-2-phenylbutanamide. Some of these include:
1. Further studies on the safety and efficacy of the compound in human subjects.
2. Development of new synthesis methods to improve the yield and purity of the compound.
3. Investigation of the potential of the compound as a treatment for muscle wasting diseases.
4. Exploration of the potential of the compound as a treatment for metabolic disorders such as obesity and diabetes.
5. Investigation of the potential of the compound as a performance-enhancing drug for athletes.
Conclusion:
N-(pentan-3-yl)-2-phenylbutanamide is a synthetic compound that has attracted attention in the scientific community due to its potential as a performance-enhancing drug. This compound has been shown to enhance muscle growth, improve endurance, and reduce obesity in animal studies. While there is limited research on human subjects, there are a number of future directions for research on this compound, including further studies on its safety and efficacy in human subjects, development of new synthesis methods, and investigation of its potential as a treatment for muscle wasting diseases and metabolic disorders.

Synthesis Methods

The synthesis of N-(pentan-3-yl)-2-phenylbutanamide involves a series of chemical reactions that are carried out in a laboratory setting. The first step involves the condensation of 4-chlorobutyric acid with phenylmagnesium bromide to form 4-phenylbutyric acid. This is followed by the reaction of 4-phenylbutyric acid with pentan-3-amine to form N-(pentan-3-yl)-4-phenylbutanamide. Finally, the amide group is converted to a ketone group using a reagent such as trifluoroacetic anhydride to form N-(pentan-3-yl)-2-phenylbutanamide.

Scientific Research Applications

N-(pentan-3-yl)-2-phenylbutanamide has been the subject of numerous scientific studies due to its potential as a performance-enhancing drug. Some of the research applications of this compound include:
1. Muscle Growth: N-(pentan-3-yl)-2-phenylbutanamide has been shown to enhance muscle growth in animal studies. This is thought to be due to its ability to activate the PPAR-delta pathway, which is involved in regulating muscle metabolism.
2. Endurance: N-(pentan-3-yl)-2-phenylbutanamide has also been shown to improve endurance in animal studies. This is thought to be due to its ability to increase the expression of genes involved in energy metabolism.
3. Obesity: N-(pentan-3-yl)-2-phenylbutanamide has been shown to have anti-obesity effects in animal studies. This is thought to be due to its ability to increase the expression of genes involved in fat metabolism.

properties

Product Name

N-(pentan-3-yl)-2-phenylbutanamide

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

N-pentan-3-yl-2-phenylbutanamide

InChI

InChI=1S/C15H23NO/c1-4-13(5-2)16-15(17)14(6-3)12-10-8-7-9-11-12/h7-11,13-14H,4-6H2,1-3H3,(H,16,17)

InChI Key

UGXVBLICMPCFQL-UHFFFAOYSA-N

SMILES

CCC(CC)NC(=O)C(CC)C1=CC=CC=C1

Canonical SMILES

CCC(CC)NC(=O)C(CC)C1=CC=CC=C1

Origin of Product

United States

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